![molecular formula C13H19NO2 B12887096 Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate CAS No. 184681-22-9](/img/structure/B12887096.png)
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopenta[b]pyrrole core, which is a bicyclic structure, and a pentanoate ester group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. For instance, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions can yield the desired pyrrole derivative . The reaction conditions often include mild temperatures and the use of catalysts such as iron (III) chloride or copper oxides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate exerts its effects involves its interaction with molecular targets and pathways. The cyclopenta[b]pyrrole core can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Features a pyrrole core with different substituents.
Uniqueness
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate is unique due to its specific combination of a cyclopenta[b]pyrrole core and a pentanoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
184681-22-9 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-3-2-6-11-9-10-5-4-7-12(10)14-11/h9,14H,2-8H2,1H3 |
Clé InChI |
UEYHIQHCYSKNIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC1=CC2=C(N1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


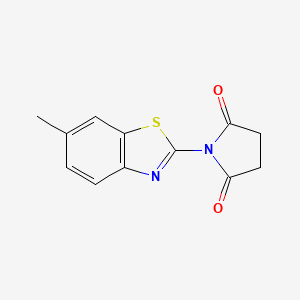
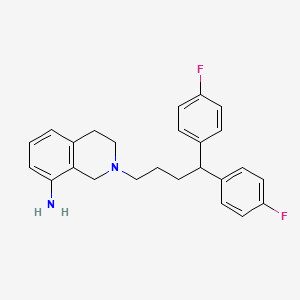

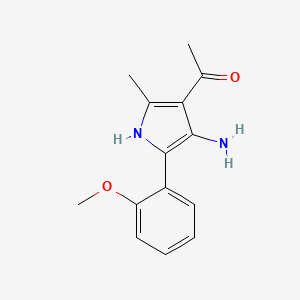
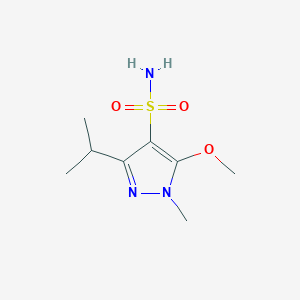

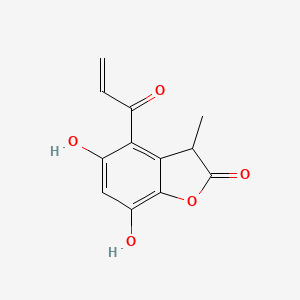
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)
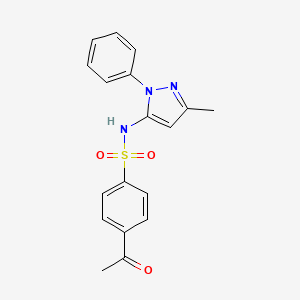
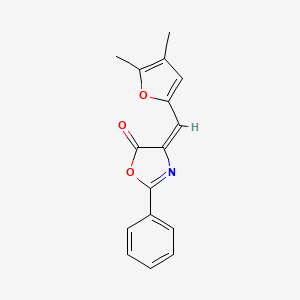
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
